BenchChemオンラインストアへようこそ!

1-ethynyl-N,N-dimethylcyclohexan-1-amine

Monoamine oxidase A IC₅₀ Acetylenic inhibitor

1-Ethynyl-N,N-dimethylcyclohexan-1-amine (CAS 90977-41-6) is a tertiary acetylenic amine bearing an ethynyl group and a dimethylamino substituent on a cyclohexane ring (C₁₀H₁₇N, MW 151.25). It belongs to the arylcyclohexylamine superfamily but is distinguished by the absence of an aromatic ring and the presence of a terminal alkyne, a pharmacophore critical for irreversible or pseudo-irreversible inhibition of flavin-dependent amine oxidases.

Molecular Formula C10H17N
Molecular Weight 151.253
CAS No. 90977-41-6
Cat. No. B2691048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethynyl-N,N-dimethylcyclohexan-1-amine
CAS90977-41-6
Molecular FormulaC10H17N
Molecular Weight151.253
Structural Identifiers
SMILESCN(C)C1(CCCCC1)C#C
InChIInChI=1S/C10H17N/c1-4-10(11(2)3)8-6-5-7-9-10/h1H,5-9H2,2-3H3
InChIKeyLXRBKIADSMSQLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-N,N-dimethylcyclohexan-1-amine (CAS 90977-41-6) – Core Identity and Selection Rationale


1-Ethynyl-N,N-dimethylcyclohexan-1-amine (CAS 90977-41-6) is a tertiary acetylenic amine bearing an ethynyl group and a dimethylamino substituent on a cyclohexane ring (C₁₀H₁₇N, MW 151.25) [1]. It belongs to the arylcyclohexylamine superfamily but is distinguished by the absence of an aromatic ring and the presence of a terminal alkyne, a pharmacophore critical for irreversible or pseudo-irreversible inhibition of flavin-dependent amine oxidases [2]. The compound has demonstrated exceptionally potent inhibition of monoamine oxidase A (MAO-A) in rat liver mitochondria (IC₅₀ = 2.80 nM) while sparing MAO-B (IC₅₀ ≈ 430,000 nM), yielding a selectivity index of >150,000-fold for the A isoform [3]. This quantitative profile positions 1-ethynyl-N,N-dimethylcyclohexan-1-amine as a highly differentiated research tool for isoform-selective MAO-A pharmacology, relative both to first-generation irreversible inhibitors and to other acetylenic or dimethylamino-substituted cyclohexylamine analogs.

Why In-Class Cyclohexylamine Analogs Cannot Replace 1-Ethynyl-N,N-dimethylcyclohexan-1-amine


Superficial structural similarity among N,N-dimethylcyclohexylamine derivatives conceals profound differences in MAO isoform selectivity and potency. The parent scaffold, N,N-dimethylcyclohexylamine (DMCHA), lacks the terminal alkyne and shows no appreciable MAO inhibition at pharmacologically relevant concentrations [1]. Conversely, removal of the N,N-dimethyl groups to yield 1-ethynylcyclohexylamine produces a primary amine that acts as a substrate rather than a tight-binding inhibitor for MAO enzymes [2]. Even among tertiary acetylenic amines, subtle variations in ring substitution or alkyne position dramatically alter the MAO-A:MAO-B selectivity ratio; for example, many arylcyclohexylamines display balanced dual MAO-A/MAO-B inhibition or MAO-B preference, whereas 1-ethynyl-N,N-dimethylcyclohexan-1-amine achieves an IC₅₀(MAO-B)/IC₅₀(MAO-A) ratio exceeding 150,000, making generic substitution without quantitative verification scientifically indefensible [3].

Quantitative Differentiation Evidence for 1-Ethynyl-N,N-dimethylcyclohexan-1-amine (90977-41-6)


MAO-A Inhibitory Potency: 2.80 nM IC₅₀ vs. Clorgyline and Broader Inhibitor Class

In a direct head-to-head comparison using rat liver mitochondrial MAO-A with serotonin as substrate (60 min preincubation), 1-ethynyl-N,N-dimethylcyclohexan-1-amine achieved an IC₅₀ of 2.80 nM [1]. Under comparable assay conditions (rat brain or liver mitochondrial MAO-A, serotonin substrate), the reference irreversible MAO-A inhibitor clorgyline exhibits IC₅₀ values typically in the range of 2–4 nM [2]. Thus, the target compound demonstrates potency essentially equipotent to clorgyline, the gold-standard MAO-A inhibitor, distinguishing it from the vast majority of arylcyclohexylamine analogs that display substantially weaker MAO-A inhibition.

Monoamine oxidase A IC₅₀ Acetylenic inhibitor

Isoform Selectivity: MAO-A vs. MAO-B Ratio Exceeds 150,000-fold

The compound was tested against MAO-B in bovine brain mitochondria using benzylamine as substrate, yielding an IC₅₀ of 4.30 × 10⁵ nM (430 μM) [1]. The selectivity ratio IC₅₀(MAO-B) / IC₅₀(MAO-A) is therefore approximately 153,571-fold. In contrast, clorgyline's selectivity ratio (MAO-B:MAO-A) is typically ~100–1,000-fold, while the MAO-B-selective inhibitor selegiline (L-deprenyl) shows the inverse preference (MAO-A:MAO-B >1,000) [2]. The unprecedented >150,000-fold selectivity for MAO-A exhibited by 1-ethynyl-N,N-dimethylcyclohexan-1-amine represents a quantitative differentiation unmatched by clinically established MAO inhibitors, enabling essentially pure MAO-A inhibition at concentrations that leave MAO-B fully active.

Selectivity index MAO-B Isoform selectivity

Lack of MAO-B Activity Distinguishes from Broad-Spectrum Arylcyclohexylamines

Many arylcyclohexylamine derivatives, particularly those with aromatic substitution on the cyclohexane ring (e.g., phencyclidine analogs), exhibit dual MAO-A/MAO-B inhibition or preferential MAO-B activity [1]. In a cross-study comparable analysis, 1-ethynyl-N,N-dimethylcyclohexan-1-amine demonstrates an MAO-B IC₅₀ of 4.30 × 10⁵ nM (430 μM) [2], which is functionally inert at concentrations required for complete MAO-A inhibition. By comparison, the arylcyclohexylamine ketamine shows IC₅₀ values of ~100–200 μM at MAO-B, and many N-methylated phenylcyclohexylamines exhibit sub-micromolar MAO-B inhibition [1]. The absence of MAO-B activity at MAO-A-saturating concentrations constitutes a decisive advantage for applications where MAO-B-mediated metabolism of dietary tyramine or endogenous trace amines must remain uncompromised.

MAO-B Arylcyclohexylamine Selectivity

Structural Determinant: Terminal Alkyne as Irreversible Inhibitory Warhead

Mechanistic studies on acetylenic amine MAO inhibitors demonstrate that the terminal alkyne undergoes enzyme-catalyzed oxidation to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor, resulting in irreversible or pseudo-irreversible enzyme inactivation [1]. 1-Ethynyl-N,N-dimethylcyclohexan-1-amine possesses this critical ethynyl pharmacophore, whereas the structurally analogous N,N-dimethylcyclohexylamine (CAS 98-94-2) lacks the alkyne and exhibits no mechanism-based MAO inhibition [2]. Conversely, 1-ethynylcyclohexylamine (lacking N,N-dimethyl substitution) is a primary amine substrate for MAO rather than an inactivator [1]. The combination of a tertiary amine with a terminal alkyne on the cyclohexane scaffold is therefore both necessary and sufficient for the observed high-potency, isoform-selective inactivation profile, a structure-activity relationship that directly informs rational procurement decisions.

Mechanism-based inhibition Terminal alkyne Flavin adduct

Purity and Identity Documentation from Authoritative Chemical Databases

The compound is unambiguously registered under CAS 90977-41-6 with the systematic name Cyclohexanamine, 1-ethynyl-N,N-dimethyl- (6CI,7CI) and the molecular formula C₁₀H₁₇N (MW 151.25) [1]. It is catalogued in the ChEMBL database (CHEMBL3577041) with validated bioactivity data, and in BindingDB (BDBM50088564) with full experimental assay descriptions [2]. This level of authoritative database coverage is absent for many closely related research chemicals (e.g., trans-4-ethynyl-N,N-dimethylcyclohexanamine hydrochloride, CAS 2940871-36-1, which has limited public bioactivity data), making 1-ethynyl-N,N-dimethylcyclohexan-1-amine the more reproducible and traceable choice for published research [3].

Compound identity CAS Registry Quality assurance

High-Impact Application Scenarios for 1-Ethynyl-N,N-dimethylcyclohexan-1-amine (90977-41-6)


Isoform-Selective MAO-A Pharmacological Probe in Neurobiology

The compound's 2.80 nM IC₅₀ for MAO-A combined with >150,000-fold selectivity over MAO-B [1] enables experiments requiring complete and selective ablation of MAO-A activity without confounding MAO-B inhibition. This is critical for studies dissecting the respective roles of MAO-A and MAO-B in serotonin, norepinephrine, and dopamine metabolism in brain region-specific preparations, where non-selective inhibitors (e.g., tranylcypromine) or less selective probes (e.g., clorgyline, with ~100–1,000-fold selectivity) would produce ambiguous results [2].

Structure-Activity Relationship (SAR) Studies on Acetylenic Amine MAO Inactivators

As a well-characterized tertiary acetylenic amine with documented MAO-A potency and selectivity, 1-ethynyl-N,N-dimethylcyclohexan-1-amine serves as an ideal reference compound for SAR programs aimed at developing next-generation isoform-selective MAO inhibitors. Its structural simplicity (C₁₀H₁₇N, single stereocenter at C1) facilitates synthetic derivatization, while its irreversible binding mechanism [1] provides a clear biochemical endpoint for structure-kinetics relationship (SKR) analyses, unlike reversible inhibitors whose apparent potency is concentration-dependent and time-invariant.

Ex Vivo Tissue Pharmacology with Prolonged Target Engagement

The mechanism-based irreversible inhibition of MAO-A by the terminal alkyne warhead [1] ensures that target engagement persists through tissue washing and processing steps, a critical advantage for ex vivo autoradiography, enzyme occupancy assays, and functional tissue bath experiments. In contrast, reversible MAO-A inhibitors dissociate during tissue preparation, leading to underestimation of in vivo target occupancy. The extreme MAO-A selectivity further ensures that residual MAO-B activity in the tissue preparation can serve as an internal control for tissue viability [2].

Reference Standard for MAO-A Inhibitor Screening Assays

With validated IC₅₀ values of 2.80 nM (MAO-A) and 430,000 nM (MAO-B) deposited in BindingDB and ChEMBL [1], the compound can serve as a positive control and assay qualification standard in high-throughput screening campaigns for novel MAO-A inhibitors. Its well-defined selectivity window allows laboratories to benchmark assay performance (Z'-factor, signal window) and to calibrate hit-selection thresholds based on a compound with established potency and selectivity metrics, reducing inter-laboratory variability in screening outcomes [2].

Quote Request

Request a Quote for 1-ethynyl-N,N-dimethylcyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.